Cas no 380192-76-7 (2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro-)
![2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro- structure](https://pt.kuujia.com/scimg/cas/380192-76-7x500.png)
380192-76-7 structure
Nome do Produto:2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro-
2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro-
- AF-399/13375142
- Oprea1_722959
- WAY-380064-A
- 1-[(4-chlorobenzyl)oxy]-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol
- CHEMBL1619901
- EN300-241733
- BDBM50419189
- 1-((4-Chlorobenzyl)oxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol
- 380192-76-7
- DB-420294
- 1-[(4-chlorophenyl)methoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol
- SCHEMBL15833542
- ZERENEX ZXG000503
- AKOS005206521
-
- MDL: MFCD02324236
- Inchi: 1S/C19H22ClNO2/c20-18-7-5-15(6-8-18)13-23-14-19(22)12-21-10-9-16-3-1-2-4-17(16)11-21/h1-8,19,22H,9-14H2
- Chave InChI: XFPRVFPKQLFJBJ-UHFFFAOYSA-N
- SMILES: C1C=C2C(=CC=1)CN(CC(O)COCC1C=CC(Cl)=CC=1)CC2
Propriedades Computadas
- Massa Exacta: 331.1339066g/mol
- Massa monoisotópica: 331.1339066g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 23
- Contagem de Ligações Rotativas: 6
- Complexidade: 346
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.1
- Superfície polar topológica: 32.7Ų
2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-241733-0.1g |
380192-76-7 | 95% | 0.1g |
$241.0 | 2024-06-19 | ||
Enamine | EN300-241733-5.0g |
380192-76-7 | 95% | 5.0g |
$797.0 | 2024-06-19 | ||
Enamine | EN300-241733-10.0g |
380192-76-7 | 95% | 10.0g |
$1181.0 | 2024-06-19 | ||
Enamine | EN300-241733-2.5g |
380192-76-7 | 95% | 2.5g |
$539.0 | 2024-06-19 | ||
Enamine | EN300-241733-0.5g |
380192-76-7 | 95% | 0.5g |
$264.0 | 2024-06-19 | ||
Enamine | EN300-241733-1g |
380192-76-7 | 1g |
$274.0 | 2023-09-15 | |||
Enamine | EN300-241733-5g |
380192-76-7 | 5g |
$797.0 | 2023-09-15 | |||
Enamine | EN300-241733-10g |
380192-76-7 | 10g |
$1181.0 | 2023-09-15 | |||
Enamine | EN300-241733-1.0g |
380192-76-7 | 95% | 1.0g |
$274.0 | 2024-06-19 | ||
Enamine | EN300-241733-0.05g |
380192-76-7 | 95% | 0.05g |
$230.0 | 2024-06-19 |
2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro- Literatura Relacionada
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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2. Book reviews
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3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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(CAS:380192-76-7)2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro-

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito